molecular formula C15H17BN2O2 B2935569 2-Pyridineboronic acid N-phenyldiethanolamine ester CAS No. 662138-96-7

2-Pyridineboronic acid N-phenyldiethanolamine ester

Cat. No.: B2935569
CAS No.: 662138-96-7
M. Wt: 268.12
InChI Key: QDIQDVHNUYDVDD-UHFFFAOYSA-N
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Description

2-Pyridineboronic acid N-phenyldiethanolamine ester, with CAS Number 662138-96-7 , is an organoboron compound of significant interest in synthetic chemistry. This ester is derived from the reaction of pyridine-2-boronic acid with N-phenyldiethanolamine, forming a complex with a molecular formula of C 15 H 17 BN 2 O 2 and a molecular weight of 268.12 g/mol . It is characterized as a white powdered solid with a melting point reported to be above 300°C . The compound is typically offered with a purity that can vary; some suppliers provide it as a 50-70% mixture that includes varying amounts of isopropanol and N-phenyldiethanolamine , while other sources may offer a higher purity grade of ≥95% . As a protected boronic acid ester, its primary research value lies in its application as a stable intermediate and reagent in metal-catalyzed cross-coupling reactions, notably Suzuki-Miyaura coupling . In this role, the compound acts as a source of the 2-pyridyl group, enabling the construction of biaryl and heterobiaryl structures that are crucial scaffolds in the development of pharmaceuticals, agrochemicals, and organic materials. The N-phenyldiethanolamine moiety functions as a protecting group, enhancing the stability and handling properties of the boronic acid compared to its unprotected form. Researchers should handle this material with care, as it is a flammable solid that can cause skin and serious eye irritation and may cause respiratory irritation . This product is intended for laboratory and research purposes only. It is strictly labeled as "For Research Use Only" and is not approved for diagnostic, therapeutic, personal, or any other human or veterinary use .

Properties

IUPAC Name

6-phenyl-2-pyridin-2-yl-1,3,6,2-dioxazaborocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BN2O2/c1-2-6-14(7-3-1)18-10-12-19-16(20-13-11-18)15-8-4-5-9-17-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIQDVHNUYDVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984699
Record name 6-Phenyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662138-96-7
Record name 6-Phenyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridineboronic acid N-phenyldiethanolamine ester
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Scientific Research Applications

2-Pyridineboronic acid N-phenyldiethanolamine ester is a chemical compound with diverse applications in scientific research, particularly in the fields of pharmaceuticals, materials science, and ligand chemistry . It is also known by other names, including (2-Pyridyl)boronic acid (phenylimino)bis(ethylene) ester, 6-phenyl-2-(2-pyridyl)-1,3,6,2-dioxazaborocane, and 2-(6-phenyl-1,3,6,2-dioxazaborocan-2-yl)pyridine .

Basic Information

  • CAS Number: 662138-96-7
  • Molecular Formula: C15H17BN2O2C_{15}H_{17}BN_2O_2
  • Molecular Weight: 268.12 g/mol
  • Melting Point: >300 °C
  • Appearance: White Powder

Scientific Research Applications

This compound has garnered attention as a valuable building block in organic synthesis, particularly in cross-coupling reactions .

Cross-Coupling Reactions

  • General Solution for the 2-Pyridyl Problem: 2-pyridyl MIDA boronate is an air-stable 2-pyridyl borane that can be isolated in chemically pure form . It addresses challenges associated with the cross-coupling of 2-pyridyl boranes, where kinetically competitive in situ decomposition often hinders effective reactions .
  • Ligand Chemistry: this compound derivatives are used to create substructural motifs present in various pharmaceuticals, materials and ligands .
  • Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of various pharmaceutical compounds .

Use as Stabilizers

N-phenyldiethanolamine esters are used as stabilizers .

Other Applications

  • Preparation of alkylated sulfonamides via alkylation with alcohols catalyzed by Ag/Mo hybrid
  • Preparation of 7-disubstituted oxyindoles as EP3 receptor antagonists
  • Preparation of N-substituted sulfonamides via ferrous chloride-catalyzed N-alkylation with benzylic alcohols
  • Preparation of (alkyl)hydroxybenzimidazoles, via a O- to N-acyl transfer reaction, as intermediates for EP3 receptor antagonists
  • Preparation of N-arylsulfonyl β-[(aryloxy)indolyl]acrylamides as potent and selective EP3 receptor antagonists

Comparison with Similar Compounds

Stability and Reactivity

2-Pyridineboronic Acid N-Phenyldiethanolamine Ester
  • Stability: Superior to pyridin-2-ylboronic acids, which are unstable in basic conditions . The N-phenyldiethanolamine ligand mitigates decomposition, enabling long-term storage .
  • Reactivity : Exhibits higher nucleophilicity than pinacol boronic esters or MIDA boronates, facilitating efficient cross-couplings even with challenging substrates like bromopyridines .
Pyridin-3-ylboronic Acids
Pyridine-2-Boronic Acid Dimethyl Ester (C₇H₁₀BNO₂)
  • Stability: Less stable than the N-phenyldiethanolamine ester due to the absence of a chelating diethanolamine group. Prone to hydrolysis under ambient conditions .
  • Reactivity: Limited utility in reactions requiring prolonged heating or basic conditions.

Structural and Catalytic Performance

Compound Molecular Formula Key Features Reaction Yield* Catalyst System
This compound C₁₅H₁₇BN₂O₂ Chelating ligand enhances stability; compatible with PdCl₂(PPh₃)₂/CuI 70–90% PdCl₂(PPh₃)₂ (5 mol%), CuI
Pyridin-3-ylboronic Acid C₅H₆BNO₂ No stabilizing ligand needed; inherently stable 60–85% Standard Pd(PPh₃)₄
Pinacol 2-Pyridylboronate C₁₁H₁₆BNO₂ Moderate stability; requires anhydrous conditions 50–75% Pd(OAc)₂ with SPhos ligand
Pyridine-2-Boronic Acid Dimethyl Ester C₇H₁₀BNO₂ Low stability; limited to short-term reactions 40–60% PdCl₂(dcpf) with high catalyst loading

*Yields vary based on substrate and reaction optimization. Data compiled from .

Role of Cations and Additives

  • Cation Effects : Reactivity in bipyridine synthesis follows Bu₄N⁺ > Cs⁺ > K⁺ > Na⁺ > Li⁺. Tetrabutylammonium salts accelerate coupling rates due to enhanced solubility and transition-state stabilization .
  • Co-Catalysts: CuI improves yields (e.g., from 70% to 90%) in reactions involving this compound, though its exact mechanism remains unclear .

Biological Activity

2-Pyridineboronic acid N-phenyldiethanolamine ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in catalysis and as a building block for drug synthesis. This article reviews its biological activity, focusing on its mechanism of action, applications in asymmetric catalysis, and its role in various chemical reactions.

Chemical Structure and Properties

This compound features a pyridine ring, a boronic acid moiety, and an N-phenyldiethanolamine group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which is characteristic of boronic acids. This property allows it to modulate enzyme activities and participate in various biochemical pathways.

Applications in Asymmetric Catalysis

One notable application of this compound is in asymmetric catalysis. Research has shown that it can act as a chiral ligand in palladium-catalyzed reactions. For example, spiro-oxazoline ligands derived from this compound exhibited high asymmetric induction (up to 93% enantiomeric excess) in allylic alkylation reactions .

Table 1: Summary of Asymmetric Catalysis Results

Ligand TypeReaction TypeEnantiomeric Excess (%)
D-fructo-PyOxPalladium-catalyzed allylic alkylation93
D-psico-PyOxPalladium-catalyzed allylic alkylation59

Case Studies

  • Suzuki-Miyaura Cross-Coupling : The compound has been utilized in Suzuki coupling reactions, demonstrating its effectiveness as a boron source. It has been reported that the coupling reaction proceeds smoothly with various halides, yielding bipyridine derivatives with high efficiency .
  • Reactivity Studies : A study highlighted the stability of the boronate ester during storage and its reactivity in cross-coupling reactions, showcasing its potential for synthesizing complex organic molecules .
  • Formation of Allylpalladium Complexes : Another investigation into the formation of allylpalladium complexes using this compound revealed its utility in creating new chiral centers through asymmetric allylation .

Toxicity and Safety Profile

While this compound shows promising biological activity, it is essential to consider its safety profile. According to PubChem, the compound is classified as a flammable solid and can cause skin irritation . Proper handling and safety measures should be observed when working with this compound.

Q & A

Q. Advanced

  • Contamination : Ensure anhydrous THF and degas solvents to prevent boronic ester hydrolysis.
  • Catalyst selection : Test PdCl₂(dcpp) or Pd(OAc)₂ with PPh₃ for improved turnover.
  • Additives : Include CuI (5 mol%) to stabilize intermediates and enhance coupling efficiency .

What analytical methods validate the compound’s purity and structural integrity?

Q. Advanced

  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed boronic acid).
  • X-ray crystallography : Resolve spiro-oxazoline ligand geometry for stereochemical confirmation.
  • Stability assays : Monitor degradation kinetics via UV-Vis at 254 nm under varying pH .

What is the mechanistic role of the diethanolamine moiety in cross-coupling?

Advanced
The diethanolamine group acts as a Lewis base, coordinating Pd(II) intermediates to stabilize oxidative addition complexes. This accelerates transmetallation and reduces side reactions like β-hydride elimination .

How to mitigate decomposition during ligand purification?

Q. Advanced

  • Chromatography : Replace silica gel with Florisil or reverse-phase C18 columns.
  • Acid-free solvents : Use deuterated DMSO-d₆ instead of CDCl₃ to avoid HCl impurities .

Why does CuI improve yields in bipyridine synthesis?

Advanced
CuI facilitates single-electron transfer (SET) processes, reducing Pd(II) to Pd(0) and regenerating active catalyst. It also scavenges halide ions, preventing catalyst poisoning .

What safety protocols are critical when handling this compound?

Q. Safety

  • Acute toxicity : Oral LD₅₀ (rat) = 980 mg/kg. Use fume hoods and PPE (gloves, goggles).
  • Decomposition : Avoid light/moisture; work under inert gas. Neutralize waste with 1 M NaOH .

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